2,4,5-Trimethyl-4,5-dihydrothiazole

Olfactory receptor pharmacology Sensory neuroscience Chemosensory research

2,4,5-Trimethyl-4,5-dihydrothiazole (CAS 4145-93-1), also known as trimethylthiazoline or 2,5-dihydro-2,4,5-trimethylthiazoline, is a partially saturated thiazoline heterocyclic compound with the molecular formula C6H11NS and a molecular weight of 129.22 g/mol. It is characterized by three methyl groups at the 2, 4, and 5 positions of the dihydrothiazole ring, which confer distinct steric and electronic properties.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
CAS No. 4145-93-1
Cat. No. B3425398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethyl-4,5-dihydrothiazole
CAS4145-93-1
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESCC1C(SC(=N1)C)C
InChIInChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3
InChIKeyCIEKNJJOENYFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-4,5-dihydrothiazole (CAS 4145-93-1) Procurement and Research Baseline


2,4,5-Trimethyl-4,5-dihydrothiazole (CAS 4145-93-1), also known as trimethylthiazoline or 2,5-dihydro-2,4,5-trimethylthiazoline, is a partially saturated thiazoline heterocyclic compound with the molecular formula C6H11NS and a molecular weight of 129.22 g/mol [1]. It is characterized by three methyl groups at the 2, 4, and 5 positions of the dihydrothiazole ring, which confer distinct steric and electronic properties [1]. The compound is a liquid at ambient temperature with a boiling point of approximately 160.7 °C (predicted) and a density of 1.1 g/cm³ . Its primary documented applications lie in olfactory research as a ligand for specific human odorant receptors [2], and it is also reported as a flavor and fragrance ingredient, an antimicrobial agent, and a synthetic building block [1]. Commercially, it is available at standard purities of 95–97% with accompanying analytical documentation including NMR, HPLC, and GC .

Why Generic Thiazoline Substitution Fails for 2,4,5-Trimethyl-4,5-dihydrothiazole in Olfactory and Analytical Research


Generic substitution within the thiazoline class is precluded by the precise stereoelectronic requirements of odorant receptor binding pockets and the distinct physicochemical profile of 2,4,5-trimethyl-4,5-dihydrothiazole. This specific tri-methyl substitution pattern at positions 2, 4, and 5 is essential for activating human olfactory receptors OR1G1 and OR1B1 at defined EC50 concentrations [1], and alternative analogs with different alkylation patterns (e.g., mono- or di-methyl, ethyl, or aryl substitutions) exhibit entirely different receptor activation profiles or fail to engage the same receptors altogether [1]. Furthermore, the compound's predicted GC retention index (Kovats RI of 900.1 on standard non-polar columns) and collision cross section (CCS of 131.0 Ų for [M+H]+) provide specific, reproducible benchmarks for analytical method development [2]. Substituting with a structurally related but distinct thiazoline would invalidate receptor pharmacology studies and compromise the integrity of analytical workflows reliant on these compound-specific parameters [2].

Quantitative Differentiation of 2,4,5-Trimethyl-4,5-dihydrothiazole (4145-93-1): Olfactory, Physicochemical, and Analytical Benchmarks


Olfactory Receptor Agonist Activity: Defined EC50 Values for Human OR1G1 and OR1B1 Receptors

2,4,5-Trimethyl-4,5-dihydrothiazole activates the human olfactory receptors OR1G1 and OR1B1 with a normalized response EC50 of 100 µM in a luciferase-based HEK cell reporter assay [1]. The compound is characterized as a sum of isomers and exhibits consistent agonist activity at this defined concentration, providing a reproducible benchmark for receptor pharmacology studies [1]. While direct head-to-head comparisons with other thiazolines are not available in this assay system, the M2OR database contains parallel data for other odorants (e.g., (±)-muscone, musk xylol) that exhibit different activation profiles on the same receptors, allowing cross-study calibration [1].

Olfactory receptor pharmacology Sensory neuroscience Chemosensory research Odorant receptor screening

Predicted GC Retention Indices for Analytical Method Development and Compound Identification

The predicted Kovats retention index (RI) for 2,4,5-trimethyl-4,5-dihydrothiazole is 900.1 on a standard non-polar GC column, 965.8 on a semi-standard non-polar column, and 1382.7 on a standard polar column [1]. These values provide compound-specific benchmarks for GC-MS identification and method optimization [1]. In comparison, structurally related thiazolines with different alkyl substitution patterns (e.g., 2-isobutyl-3-thiazoline or 2,4-dimethyl-3-thiazoline) are expected to exhibit different RI values, though direct experimental comparisons under identical column conditions are not compiled in a single source for class-level inference [1].

Gas chromatography Analytical chemistry Metabolomics Flavor and fragrance analysis

Ion Mobility Spectrometry Collision Cross Section (CCS) Values for High-Confidence Identification

Predicted collision cross section (CCS) values for 2,4,5-trimethyl-4,5-dihydrothiazole have been computationally generated using DeepCCS and AllCCS algorithms [1]. For the [M+H]+ adduct, the predicted CCS is 131.0 Ų (AllCCS) or 131.029 Ų (DeepCCS); for [M+Na]+, 132.3 Ų (AllCCS) or 139.692 Ų (DeepCCS) [1]. These values are specific to the molecular structure of 2,4,5-trimethyl-4,5-dihydrothiazole and differ from those of other thiazolines due to variations in molecular volume and shape conferred by the tri-methyl substitution pattern [1]. No direct head-to-head CCS comparison with other thiazolines is available in the literature, making this class-level inference.

Ion mobility spectrometry Mass spectrometry Metabolomics Exposomics

Human Blood Detection in Exposome Studies: Differentiating Exogenous Exposure from Endogenous Metabolites

2,4,5-Trimethyl-4,5-dihydrothiazole has been detected but not quantified in human blood as part of the human exposome [1]. It is classified as not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives [1]. In contrast, many other thiazolines and thiazoles that occur naturally (e.g., thiamine-derived thiazoles or microbial metabolites) are endogenous or dietary in origin. The exogenous origin of 2,4,5-trimethyl-4,5-dihydrothiazole makes it a candidate marker for environmental or occupational exposure assessment [1]. No direct comparator quantification is available, as the compound was detected but not quantified in the referenced study.

Exposomics Environmental health Human biomonitoring Metabolomics

Predicted Physicochemical Profile and Drug-Likeness Parameters for Preclinical Assessment

2,4,5-Trimethyl-4,5-dihydrothiazole exhibits a predicted logP of 0.47–1.75 (depending on algorithm), pKa (strongest basic) of 5.49, polar surface area of 12.36 Ų, and complies with Lipinski's Rule of Five and Veber's Rule [1]. In comparison, other thiazolines with different substitution patterns (e.g., 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives) have higher polar surface areas and do not comply with Rule of Five due to carboxylic acid moieties, limiting their oral bioavailability potential [2]. The favorable drug-likeness parameters of 2,4,5-trimethyl-4,5-dihydrothiazole suggest potential utility as a fragment or scaffold in medicinal chemistry programs targeting CNS or other compartments requiring good membrane permeability.

Medicinal chemistry ADME prediction Drug discovery Physicochemical profiling

Reported Antimicrobial and Antifungal Activity Without Quantitative Benchmarking

2,4,5-Trimethyl-4,5-dihydrothiazole is described in the literature as possessing antimicrobial and antifungal properties, and it is commercially marketed as a preservative and fungicide for applications in electronics, paints, and plastics . However, no peer-reviewed studies were identified that provide quantitative minimum inhibitory concentration (MIC) values, zone of inhibition measurements, or head-to-head comparisons against established antimicrobial agents or other thiazoline analogs. The reported activity is therefore qualitative and cannot be used to support claims of superior or differentiated antimicrobial efficacy relative to alternative preservatives.

Antimicrobial Antifungal Preservative Biological activity

Validated Application Scenarios for 2,4,5-Trimethyl-4,5-dihydrothiazole Based on Quantitative Evidence


Olfactory Receptor Pharmacology: Calibrated Tool Compound for OR1G1 and OR1B1 Deorphanization

2,4,5-Trimethyl-4,5-dihydrothiazole serves as a validated agonist for human olfactory receptors OR1G1 and OR1B1 with a defined EC50 of 100 µM in HEK293 luciferase reporter assays [1]. This reproducible activity makes it suitable for use as a positive control in high-throughput screening campaigns aimed at identifying novel odorant ligands, for structure-activity relationship (SAR) studies exploring the molecular determinants of odorant recognition, and for calibrating assay systems across different laboratories [1]. The compound is particularly valuable in chemosensory research focused on the evolutionary conservation of odorant detection mechanisms and the functional characterization of orphan olfactory receptors [1].

Analytical Method Development: Reference Standard for GC-MS and Ion Mobility Spectrometry

With predicted Kovats retention indices of 900.1 (standard non-polar), 965.8 (semi-standard non-polar), and 1382.7 (standard polar) [2], and predicted CCS values of 131.0 Ų for [M+H]+ [2], 2,4,5-trimethyl-4,5-dihydrothiazole can be employed as a reference standard for developing and validating GC-MS and ion mobility spectrometry methods. It is appropriate for use in flavor and fragrance quality control to verify the identity and purity of synthetic or extracted materials, in metabolomics workflows for compound annotation, and in environmental monitoring studies tracking the presence of synthetic thiazolines in air, water, or soil matrices [2].

Exposomics and Human Biomonitoring: Exogenous Exposure Marker

The detection of 2,4,5-trimethyl-4,5-dihydrothiazole in human blood, combined with its classification as an exogenous compound not endogenously produced [3], positions it as a candidate biomarker for exposure assessment in exposome-wide association studies. Researchers can utilize this compound as an analytical standard to develop targeted assays for quantifying human exposure to synthetic thiazolines from dietary (e.g., flavored foods), environmental (e.g., industrial emissions), or occupational sources [3]. Its presence in the human blood exposome database provides a starting point for investigating potential health associations with thiazoline exposure [3].

Medicinal Chemistry Fragment Library: Favorable Drug-Likeness for CNS and Membrane-Permeable Scaffolds

The predicted physicochemical profile of 2,4,5-trimethyl-4,5-dihydrothiazole—including a logP of 0.47–1.75, low polar surface area (12.36 Ų), and compliance with Lipinski's and Veber's rules [4]—indicates its suitability for inclusion in fragment-based drug discovery libraries. The compound's favorable membrane permeability predictions suggest it can be utilized as a starting fragment for medicinal chemistry programs targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is required, or for developing orally bioavailable therapeutics. Its tri-methyl substitution pattern offers multiple vectors for synthetic elaboration, making it a versatile scaffold for hit-to-lead optimization campaigns [4].

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